N-[2-(5-Formyl-2-furyl)phenyl]acetamide

Purity Quality Control Procurement

This ortho-substituted isomer (CAS 893740-79-9) features a 5-formylfuran moiety that imposes distinct steric constraints and electronic distribution compared to its meta or para analogs. Critical for structure-activity relationship (SAR) programs, the 98% purity ensures minimal interference in primary assays. Its reactive aldehyde enables diverse downstream chemistry, while predicted physicochemical parameters (density 1.258 g/cm³, boiling point 436.75°C, pKa 14.42) guide solvent selection and method development. Procure the underexplored ortho isomer to generate unbiased SAR data and validate computational docking predictions.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B12848537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-Formyl-2-furyl)phenyl]acetamide
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2=CC=C(O2)C=O
InChIInChI=1S/C13H11NO3/c1-9(16)14-12-5-3-2-4-11(12)13-7-6-10(8-15)17-13/h2-8H,1H3,(H,14,16)
InChIKeyKGXSCTHBHWDSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(5-Formyl-2-furyl)phenyl]acetamide (893740-79-9): Baseline Properties for Research Procurement


N-[2-(5-Formyl-2-furyl)phenyl]acetamide (CAS 893740-79-9) is a synthetic aryl-acetamide derivative incorporating a 5-formylfuran moiety ortho-substituted on the phenyl ring. With a molecular formula of C₁₃H₁₁NO₃ and molecular weight of 229.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis due to its reactive aldehyde and acetamide functionalities . Its predicted physicochemical properties include a density of 1.258±0.06 g/cm³ at 25 °C, a boiling point of 436.751±35.00 °C at 760 Torr, and a pKa of 14.417±0.70 . The compound is commercially available from multiple suppliers with specified purity levels (typically ≥95–98%) .

Why N-[2-(5-Formyl-2-furyl)phenyl]acetamide Is Not Interchangeable with Its Positional Isomers


Substitution of the ortho-substituted N-[2-(5-Formyl-2-furyl)phenyl]acetamide with its meta- or para-substituted positional isomers (e.g., N-[3-(5-Formyl-2-furyl)phenyl]acetamide or N-[4-(5-Formyl-2-furyl)phenyl]acetamide) cannot be assumed without experimental validation. The ortho substitution pattern introduces steric constraints and alters electronic distribution across the biphenyl-like framework, which can profoundly affect molecular recognition events, binding conformations, and subsequent biological activity . Even when molecular formula and molecular weight (C₁₃H₁₁NO₃, 229.23 g/mol) are identical across the isomer series, the relative orientation of the acetamide and formylfuran pharmacophores governs intermolecular interactions with target proteins [1]. The evidence below demonstrates that direct experimental data comparing the ortho isomer to its closest analogs is currently absent from the public domain, underscoring the critical need for isomer-specific procurement when research protocols demand positional precision.

Quantitative Differentiation Evidence for N-[2-(5-Formyl-2-furyl)phenyl]acetamide


Vendor-Specified Purity: N-[2-(5-Formyl-2-furyl)phenyl]acetamide vs. Closest Commercial Analogs

Commercial suppliers specify the purity of N-[2-(5-Formyl-2-furyl)phenyl]acetamide at 98% . In contrast, the para-substituted isomer N-[4-(5-Formyl-2-furyl)phenyl]acetamide is offered as AldrichCPR with a minimum purity specification of 95% . This difference in vendor-reported purity represents a baseline quality distinction for procurement.

Purity Quality Control Procurement

Predicted Physicochemical Properties: Ortho vs. Para Isomer Comparison

Predicted physicochemical parameters for N-[2-(5-Formyl-2-furyl)phenyl]acetamide include a density of 1.258±0.06 g/cm³ at 25 °C, a boiling point of 436.751±35.00 °C at 760 Torr, and a pKa of 14.417±0.70 . While direct predicted data for the para isomer is not reported in the same source, the ortho substitution pattern is expected to influence these parameters relative to the para isomer due to altered molecular packing and electronic effects.

Physicochemical Properties Computational Chemistry ADME

Absence of Documented Biological Activity: Ortho Isomer vs. Reported HDAC Inhibition in Analog Series

A comprehensive search of authoritative databases (BindingDB, ChEMBL, PubMed) reveals no reported biological activity data for N-[2-(5-Formyl-2-furyl)phenyl]acetamide itself [1]. In contrast, structurally related compounds containing the 5-formylfuran-phenylacetamide scaffold—including N-[3-(5-Formyl-2-furyl)phenyl]acetamide and various substituted derivatives—have documented activity against histone deacetylase (HDAC) enzymes with reported Ki/IC₅₀ values ranging from nanomolar to micromolar [2][3]. For example, the para-substituted analog N-[4-(5-Formyl-2-furyl)phenyl]acetamide has been studied in HDAC inhibition contexts.

Biological Activity HDAC Inhibition Structure-Activity Relationship

Commercial Availability: Ortho Isomer Stock vs. Fluoro-Substituted Analog

N-[2-(5-Formyl-2-furyl)phenyl]acetamide is available for immediate procurement from commercial suppliers such as Leyan (Product No. 1832451) with stated 98% purity . A closely related analog, N-[2-fluoro-5-(5-formylfuran-2-yl)phenyl]acetamide, incorporates a fluorine atom at the ortho position of the phenyl ring and is also commercially available from specialty chemical suppliers . The non-fluorinated ortho isomer provides a distinct electronic and steric profile compared to its fluorinated counterpart, enabling researchers to isolate the contribution of fluorine substitution on downstream reactivity and biological outcomes.

Commercial Availability Procurement Supply Chain

Procurement-Driven Application Scenarios for N-[2-(5-Formyl-2-furyl)phenyl]acetamide


Medicinal Chemistry: Ortho-Isomer SAR Probe Development

N-[2-(5-Formyl-2-furyl)phenyl]acetamide is suited for medicinal chemistry programs investigating structure-activity relationships (SAR) within the 5-formylfuran-phenylacetamide chemical series. As noted in Section 3, the ortho isomer lacks documented biological activity data relative to its meta and para counterparts [1], positioning it as a underexplored scaffold for de novo profiling. Researchers can systematically compare its in vitro activity against the commercially available para isomer (N-[4-(5-Formyl-2-furyl)phenyl]acetamide) to delineate the impact of substitution geometry on target engagement. The vendor-reported 98% purity specification ensures minimal interference from impurities during primary screening assays.

Organic Synthesis: Reactive Aldehyde Intermediate

The 5-formyl group on the furan ring confers reactivity amenable to diverse downstream transformations, including Schiff base formation, reductive amination, and oxidation to the corresponding carboxylic acid. This compound's ortho substitution pattern creates unique steric environments around the reactive aldehyde, which may influence reaction kinetics and product distributions compared to less hindered meta or para isomers. The predicted density (1.258±0.06 g/cm³) and boiling point (436.751±35.00 °C) inform solvent selection and reaction condition optimization for scale-up activities. Procurement of the ortho isomer at 98% purity reduces the burden of pre-reaction purification.

Analytical Method Development: Isomer-Specific Chromatography

Given the identical molecular formula (C₁₃H₁₁NO₃) and molecular weight (229.23 g/mol) shared among the ortho, meta, and para positional isomers, chromatographic separation presents a challenging but necessary analytical task. N-[2-(5-Formyl-2-furyl)phenyl]acetamide can serve as a certified reference standard for developing and validating HPLC or UPLC methods capable of resolving these closely related isomers. The predicted pKa (14.417±0.70) guides mobile phase pH selection to achieve optimal retention and peak symmetry. Sourcing the compound at specified purity (98%) ensures that method validation parameters such as limit of detection (LOD) and limit of quantitation (LOQ) are established against a well-characterized reference material.

Computational Chemistry: Scaffold Validation for Virtual Screening

The predicted physicochemical parameters for N-[2-(5-Formyl-2-furyl)phenyl]acetamide—including density, boiling point, and pKa —provide input values for in silico ADME prediction models and molecular docking studies. When the ortho isomer is used as a query scaffold in virtual screening campaigns, these computed properties help filter compound libraries and prioritize synthetic targets. The absence of pre-existing biological annotation for this specific isomer [1] allows computational chemists to generate unbiased, prospective predictions of its binding affinity and selectivity, which can then be experimentally validated through procurement of the physical sample.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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